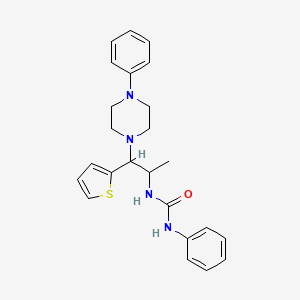![molecular formula C23H20FN3O2S2 B2811198 N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252853-91-0](/img/structure/B2811198.png)
N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, due to its complex structure, is a target for various synthesis and structural analysis studies. Research has focused on the formation and characterization of similar compounds, exploring their synthesis routes and structural properties through X-ray crystallography and spectroscopic methods. These studies contribute to a deeper understanding of the molecular conformations and the interactions that govern the stability of these compounds (Banfield, Fallon, & Gatehouse, 1987; Subasri et al., 2017).
Antitumor Activity
The thieno[3,2-d]pyrimidine core is a crucial scaffold in medicinal chemistry, particularly in the development of anticancer agents. Studies have synthesized and evaluated the antitumor activity of new derivatives, showing significant anticancer activity against various human cancer cell lines. This suggests the potential of N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogs in cancer therapy (Hafez & El-Gazzar, 2017).
Antiviral and Antibacterial Activities
Research into similar compounds has highlighted their potential in treating infectious diseases. For instance, studies on the synthesis and antimicrobial activity of novel heterocycles have revealed strong bactericidal effects against a range of organisms, underscoring the potential of such compounds in developing new antibacterial and antiviral therapies (Abdel‐Hafez, 2010).
Enzyme Inhibition
Compounds with the thieno[3,2-d]pyrimidine motif have been explored for their enzyme inhibitory activities, particularly as dual thymidylate synthase and dihydrofolate reductase inhibitors. These enzymes are critical in the synthesis of DNA and RNA, making their inhibitors potential candidates for anticancer and antibacterial drugs. The potency of such inhibitors provides valuable insights into the design of new therapeutic agents (Gangjee et al., 2008).
Quantum Chemical Insights and Molecular Docking
Advanced computational studies have been conducted to understand the molecular structure, electronic properties, and potential biological interactions of similar compounds. Quantum chemical analyses, including natural bond orbital calculations and molecular docking studies, have been used to predict the interaction of these molecules with biological targets, such as viral proteins. These studies are instrumental in assessing the drug-likeness and pharmacokinetic properties of potential antiviral agents, particularly against challenging targets like SARS-CoV-2 (Mary et al., 2020).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-14-3-4-15(2)19(11-14)25-20(28)13-31-23-26-18-9-10-30-21(18)22(29)27(23)12-16-5-7-17(24)8-6-16/h3-11H,12-13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNHKXGTPJACJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2811117.png)
![Ethyl 1-{3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2811118.png)
![3-(4-Methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one](/img/structure/B2811120.png)
![{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2811121.png)
![N-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2811124.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2811126.png)

![(11Z)-11-[(4-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2811129.png)
![(1R,2R)-N-[(1-Aminocycloheptyl)methyl]-2-(4-fluorophenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2811132.png)
![N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2811134.png)
![2-((3-(Furan-2-ylmethyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetonitrile](/img/structure/B2811136.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2811137.png)
